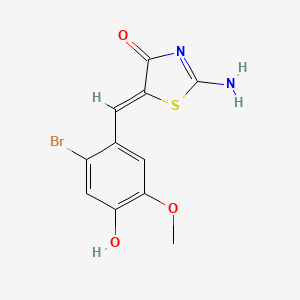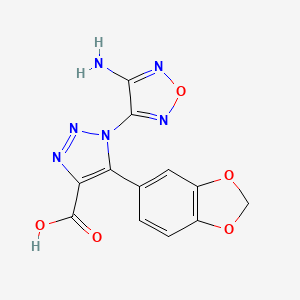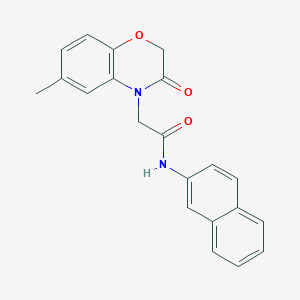
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one
Descripción general
Descripción
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one, also known as BM-06, is a synthetic compound that has shown promising results in scientific research. This compound belongs to the thiazolidinone family and has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. In diabetes research, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose and lipid metabolism. In Alzheimer's disease research, this compound has been shown to inhibit the activity of beta-secretase, which is involved in the formation of amyloid-beta plaques.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic rats. In Alzheimer's disease research, this compound has been shown to inhibit the formation of amyloid-beta plaques and improve cognitive function in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one in lab experiments include its synthetic availability, low toxicity, and potential therapeutic applications in various diseases. The limitations of using this compound in lab experiments include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
For 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one research include further studies to fully understand its mechanism of action, optimization of its synthesis method to improve its solubility and potency, and its potential therapeutic applications in various diseases. In cancer research, this compound could be studied for its potential use in combination therapy with other anticancer drugs. In diabetes research, this compound could be studied for its potential use in the treatment of diabetic complications such as diabetic nephropathy and retinopathy. In Alzheimer's disease research, this compound could be studied for its potential use in the prevention and treatment of Alzheimer's disease.
Aplicaciones Científicas De Investigación
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has shown antiproliferative activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In diabetes research, this compound has shown to improve glucose tolerance and insulin sensitivity in diabetic rats. In Alzheimer's disease research, this compound has shown to inhibit the formation of amyloid-beta plaques, which are associated with the development of Alzheimer's disease.
Propiedades
IUPAC Name |
(5Z)-2-amino-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3S/c1-17-8-2-5(6(12)4-7(8)15)3-9-10(16)14-11(13)18-9/h2-4,15H,1H3,(H2,13,14,16)/b9-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSDNSJPTUKZIM-OQFOIZHKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N=C(S2)N)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)N=C(S2)N)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}benzoate](/img/structure/B4726317.png)
![1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4726325.png)

![methyl 1-[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4726332.png)
![3-{[5-(4-nitrophenyl)-2-furyl]methylene}-5-phenyl-2(3H)-furanone](/img/structure/B4726337.png)
![2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-nitrobenzamide](/img/structure/B4726344.png)
![N-{2-[(2-chlorobenzoyl)amino]ethyl}-2-furamide](/img/structure/B4726346.png)
![6-benzyl-2-(benzylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4726349.png)
![4-bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4726358.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide](/img/structure/B4726378.png)

![N-(3-chlorophenyl)-N'-[3-(diethylamino)propyl]thiourea](/img/structure/B4726389.png)
![ethyl 1-{[(4-fluorobenzyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B4726407.png)
![2-bromo-N-{2-[(2-methylphenyl)thio]ethyl}benzamide](/img/structure/B4726421.png)